Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-11-5-9-3-2-7(6)11/h2-5H,1H3 |
InChI Key |
NSMPAKBTZNEHEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CN=CN2N=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization Using 3-Methyl-5-Aminopyrazole and Dialkoxypropionate Esters
A patented synthetic route describes the preparation of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate, which is structurally related to methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate, via a three-step process:
- Formation of Intermediate : 3,3-dialkoxypropionate esters react with formate under alkaline conditions to generate a key intermediate.
- Ring-Closure Reaction : The intermediate undergoes cyclization with 3-methyl-5-aminopyrazole in acidic conditions to yield the pyrazolo-pyrimidine carboxylic ester.
- Hydrolysis : The ester is hydrolyzed to the corresponding carboxylic acid.
This method is noted for its simplicity, efficiency, and suitability for scale-up in industrial synthesis. The use of alkali and acid in controlled steps ensures good yields and purity of the final compound.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3,3-Dialkoxypropionate + formate, NaOH | Intermediate compound | Not specified | Alkaline medium, room temperature |
| 2 | Intermediate + 3-methyl-5-aminopyrazole, Acid | 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate ester | Not specified | Acidic cyclization |
| 3 | Hydrolysis of ester | 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Not specified | Hydrolysis step |
Multi-Step Synthesis via Chlorination and Nucleophilic Substitution
Another approach involves:
- Reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to form a dihydroxy-heterocyclic intermediate with high yield (~89%).
- Chlorination of the intermediate using phosphorus oxychloride to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (yield ~61%).
- Nucleophilic substitution of the chlorine at position 7 with morpholine in the presence of potassium carbonate at room temperature, yielding a substituted pyrazolo-pyrimidine derivative (~94% yield).
Though this method focuses on pyrazolo[1,5-a]pyrimidine derivatives, the strategy of chlorination followed by selective nucleophilic substitution can be adapted for the preparation of this compound analogs.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Amino-3-methylpyrazole + diethyl malonate, NaOEt | Dihydroxy-heterocycle intermediate | 89 | Base-catalyzed condensation |
| 2 | Phosphorus oxychloride | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61 | Chlorination step |
| 3 | Morpholine + K2CO3, room temperature | Substituted pyrazolo-pyrimidine derivative | 94 | Nucleophilic substitution |
Suzuki Coupling for Functionalized Derivatives
For elaborated derivatives of pyrazolo[1,5-a]pyrimidines, Suzuki coupling reactions have been employed:
- Starting from halogenated pyrazolo-pyrimidine cores, coupling with boronic acids or esters in the presence of palladium catalysts enables the introduction of various substituents.
- This method allows for diversification of the molecule, which can be adapted for this compound analogs with different functional groups.
Although this method is more applicable to derivative synthesis, it provides a versatile tool for structural modifications post-core synthesis.
Research Outcomes and Analytical Data
- The hydrolysis and cyclization steps in the patented method provide compounds with high purity suitable for pharmaceutical applications.
- Yields reported in the multi-step chlorination and substitution method are generally high, indicating efficient synthetic control.
- Structural confirmation is typically done via NMR, mass spectrometry, and X-ray crystallography, ensuring the precise formation of the pyrazolo-pyrimidine core and substitution pattern.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 of the pyrazolo[1,5-c]pyrimidine core demonstrates high electrophilicity, enabling nucleophilic displacement under mild conditions.
These reactions proceed via an SNAr mechanism, with the electron-deficient pyrimidine ring enhancing leaving group activation .
Cyclocondensation Reactions
The compound serves as a precursor in multi-component reactions to construct extended heterocyclic systems:
2.1. With β-Enaminones
Reaction with β-enaminones under microwave irradiation produces formyl-substituted derivatives:
textMethyl pyrazolo[1,5-c]pyrimidine-3-carboxylate + β-enaminone → 3-Formylpyrazolo[1,5-c]pyrimidine (Microwave, 120°C, 30 min) Yield: 82-89% [4]
This one-pot method achieves regioselectivity through controlled dielectric heating .
2.2. With Malononitrile Derivatives
Cyclocondensation with cyanoacetates generates fused pyrazolopyrimidines:
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| Ethyl cyanoacetate | AcOH, reflux, 4h | Pyrazolo[1,5-c]pyrimidine-3-carbonitrile | Fluorescent probes |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at positions 5 and 7:
3.1. Suzuki-Miyaura Coupling
text7-Bromo derivative + Arylboronic acid → 7-Arylpyrazolo[1,5-c]pyrimidine Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C Yield: 65-78% [9]
3.2. Sonogashira Coupling
Introduction of alkynyl groups enhances π-conjugation for optoelectronic applications:
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 71% |
4.1. Ester Hydrolysis
The methyl ester undergoes saponification to yield carboxylic acid derivatives:
textMethyl ester → Carboxylic acid Conditions: 1M NaOH, EtOH/H₂O (1:1), reflux, 6h Conversion: >95% [8]
4.2. Nitro Group Reduction
Nitro-substituted derivatives can be reduced to amines:
| Reducing Agent | Conditions | Yield |
|---|---|---|
| H₂/Pd-C | EtOH, 1 atm, 2h | 88% |
5.1. Vilsmeier-Haack Formylation
Introduces formyl groups at position 3 for further derivatization:
textPOCl₃/DMF, 0°C → RT, 3h Yield: 85% [4]
5.2. Knoevenagel Condensation
The aldehyde derivatives participate in C-C bond-forming reactions:
| Substrate | Nucleophile | Product |
|---|---|---|
| 3-Formyl derivative | Malononitrile | 3-(Dicyanovinyl)pyrazolopyrimidine |
Photophysical Modifications
Substituent engineering alters fluorescence properties:
| Substituent | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield |
|---|---|---|---|
| -H | 350 | 420 | 0.12 |
| -p-OMePh | 365 | 450 | 0.44 |
The strong electron-donating methoxy group induces intramolecular charge transfer (ICT), enhancing fluorescence intensity .
Scientific Research Applications
Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate is a heterocyclic organic compound featuring a pyrazolo-pyrimidine structure, with the molecular formula and a molecular weight of approximately 189.16 g/mol. It is characterized by a carboxylate group esterified with a methyl group, which enhances its chemical reactivity and potential for biological activity.
Potential Applications
This compound and its derivatives have a range of potential applications, particularly in pharmaceutical development and synthetic organic chemistry.
Pharmaceutical Development
- Enzyme Inhibition Research suggests that this compound may inhibit certain enzymes implicated in cancer progression and inflammatory processes.
- Anti-inflammatory and Anti-cancer Properties Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory and anti-cancer properties, though further research is needed to clarify the specific mechanisms and therapeutic potential.
- Dual Inhibitory Activity Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as dual CDK2/TRKA inhibitors and have shown potent anticancer activity against diverse cancer cell lines . These findings highlight their potential as key compounds for the design of novel anticancer therapeutics .
Synthetic Organic Chemistry
- Versatile Precursor this compound can be used as a precursor in synthetic organic chemistry, with its structure allowing for various substitutions that can influence its properties and applications in medicinal chemistry.
- Building Block It serves as a building block in the synthesis of more complex molecules.
- Interaction Studies Interaction studies, crucial for understanding its therapeutic potential and optimizing its pharmacological profile, focus on its binding affinity with various biological targets. Techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Molecular Docking are employed in these studies.
Mechanism of Action
The mechanism of action of methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and promoting neuroprotection . The compound’s ability to interact with active residues of proteins such as ATF4 and NF-kB is crucial for its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
Pyrazolo[1,5-a]pyrimidine-3-carboxylate Derivatives
- Structural Difference : The [1,5-a] fusion (vs. [1,5-c]) alters the electronic distribution and steric profile.
- Biological Activity : Pyrazolo[1,5-a]pyrimidine-3-carboxylates are well-documented as B-Raf inhibitors. The ester moiety in these compounds was found to be metabolically unstable, prompting replacement with amides to enhance microsomal stability and potency .
Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-d]pyrimidine Derivatives
Substituent Effects on Stability and Reactivity
Ester Group Modifications
- Methyl vs. Ethyl Esters : Methyl esters (e.g., the target compound) generally exhibit faster hydrolysis than ethyl esters (e.g., ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate). However, substituents like trifluoromethyl (e.g., in ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) can stabilize the ester against hydrolysis due to electron-withdrawing effects .
- Decarboxylation Issues: Ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate undergoes rapid decarboxylation in alkaline media, whereas acidic conditions yield 3-unsubstituted derivatives. This contrasts with methyl esters in similar systems, where stability is context-dependent .
Functional Group Replacements
Data Table: Key Comparisons
Biological Activity
Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate (MPPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzymatic inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with MPPC.
This compound belongs to the pyrazolo[1,5-c]pyrimidine family, which is known for its diverse pharmacological properties. The compound can be synthesized through various methods, typically involving the reaction of appropriate pyrazole derivatives with carboxylic acids or their derivatives. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, facilitating the exploration of this compound's biological activity .
2. Anticancer Activity
MPPC has shown promising results in preclinical studies as a potential anticancer agent.
- Mechanism of Action : The compound acts primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
- In Vitro Studies : In various studies, MPPC and its derivatives were tested against multiple cancer cell lines. For instance, compounds derived from the pyrazolo[1,5-c]pyrimidine scaffold exhibited significant growth inhibition across several human cancer types, with IC50 values often in the low micromolar range .
Table 1: Anticancer Activity of MPPC Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MPPC | MCF-7 | 15.2 | CDK2 inhibition |
| MPPC Derivative A | HCT-116 | 45 | CDK2/TRKA dual inhibition |
| MPPC Derivative B | HepG2 | 90 | Induction of apoptosis |
3. Enzymatic Inhibition
In addition to its anticancer properties, MPPC has been evaluated for its enzymatic inhibitory activities.
- α-Glucosidase Inhibition : Studies indicate that MPPC and related compounds exhibit significant inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism. The IC50 values for these compounds ranged from 15.2 to 201.3 µM, showcasing their potential as therapeutic agents for managing diabetes .
Table 2: Enzymatic Inhibition Profile
| Compound | Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|---|
| MPPC | α-Glucosidase | 15.2 | Acarbose 750 |
| MPPC Derivative C | α-Glucosidase | 201.3 | Acarbose 750 |
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of MPPC is crucial for optimizing its biological activity.
- Substituent Effects : Variations in substituents on the pyrazole ring significantly affect the compound's potency against different targets. For example, introducing halogen groups or modifying functional groups at specific positions has been shown to enhance inhibitory activities against CDKs and α-glucosidase .
5. Case Studies and Clinical Implications
Several case studies highlight the therapeutic potential of MPPC:
- Case Study 1 : A study demonstrated that a derivative of MPPC significantly reduced tumor growth in xenograft models by inducing apoptosis through CDK inhibition .
- Case Study 2 : Another investigation focused on the compound's role in inhibiting α-glucosidase activity, suggesting its utility in managing postprandial hyperglycemia in diabetic patients .
Q & A
Q. What are the established synthetic routes for Methyl Pyrazolo[1,5-c]Pyrimidine-3-Carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by esterification. Key steps include:
- Cyclization : Use of polar aprotic solvents (e.g., DMF) with catalysts like NaH or K₂CO₃ for ring closure .
- Esterification : Methylation via methyl halides or transesterification under reflux conditions .
- Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of methylating agents) and monitor via TLC or HPLC. Low yields (<50%) may arise from steric hindrance; microwave-assisted synthesis can improve efficiency .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
Q. What are the key functional group reactivities of this compound?
Methodological Answer:
- Ester Group : Hydrolyzes to carboxylic acid under acidic/basic conditions (e.g., HCl/NaOH at 80°C) .
- Pyrimidine Ring : Electrophilic substitution at C-5/C-7 positions using HNO₃/H₂SO₄ or halogenation with NXS (X = Cl, Br) .
- Cyano Derivatives : React with amines (e.g., NH₂R) to form amidines via nucleophilic addition .
Advanced Research Questions
Q. How do substituents at C-5/C-7 positions influence biological activity or electronic properties?
Methodological Answer:
- Electron-Withdrawing Groups (NO₂, CN) : Increase electrophilicity, enhancing binding to kinase ATP pockets (e.g., CDK2 inhibition) .
- Electron-Donating Groups (Me, OMe) : Improve solubility but may reduce metabolic stability. For example, 5,7-dimethyl analogs show 2.5× higher logP than unsubstituted derivatives .
- Experimental Design : Compare IC₅₀ values in enzyme assays (e.g., CDK2 inhibition) for substituted vs. parent compound .
Q. How can computational methods predict the reactivity of this compound derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess HOMO/LUMO energies. Electron-deficient pyrimidine rings (HOMO ~ -6.5 eV) favor nucleophilic attacks .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., SGLT2 or CDK2). Pyrazole nitrogen atoms form critical H-bonds with Lys/Arg residues .
Q. How to resolve contradictions in reaction yields or spectroscopic data across studies?
Methodological Answer:
- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction atmosphere (N₂ vs. air) .
- Variable Analysis : For inconsistent NMR shifts, confirm deuterated solvent (CDCl₃ vs. DMSO-d₆) and temperature .
- Case Study : Reduction of ethyl 5,7-dimethyl analogs in ethanol yields anti-configuration products (7b), while THF leads to inseparable mixtures—highlighting solvent-dependent stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
